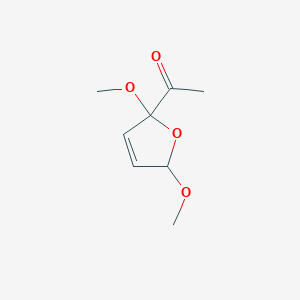
1-(2,5-dimethoxy-2H-furan-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethoxy-2H-furan-5-yl)ethanone is an organic compound with the molecular formula C₈H₁₂O₄ It is a derivative of furan, characterized by the presence of two methoxy groups and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2,5-dimethoxy-2H-furan-5-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxyfuran with an appropriate acylating agent under acidic conditions. The reaction typically proceeds as follows:
Reactants: 2,5-dimethoxyfuran, acylating agent (e.g., acetyl chloride)
Catalyst: Acidic catalyst (e.g., sulfuric acid)
Conditions: The reaction is carried out at a controlled temperature, usually around 0-5°C, to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,5-dimethoxy-2H-furan-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemical Synthesis
Intermediate in Organic Synthesis
1-(2,5-dimethoxy-2H-furan-5-yl)ethanone serves as an important intermediate in the synthesis of more complex organic compounds. It is synthesized through the acylation of 2,5-dimethoxyfuran using acylating agents under acidic conditions. This process allows for the formation of various derivatives that can be further manipulated for diverse applications.
Table 1: Synthesis Conditions
| Reactants | Acylating Agent | Catalyst | Temperature |
|---|---|---|---|
| 2,5-Dimethoxyfuran | Acetyl chloride | Sulfuric acid | 0-5 °C |
Biological Research
Potential Biological Activity
Research indicates that this compound exhibits potential biological activities. Studies have focused on its interactions with biomolecules and its effects on various biological pathways. The compound has been investigated for its anti-inflammatory and antimicrobial properties, suggesting possible therapeutic applications .
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial effects of furan derivatives, this compound demonstrated significant inhibition against several bacterial strains. The mechanism of action appears to involve modulation of enzyme activity critical for bacterial survival.
Medicinal Chemistry
Therapeutic Properties
The compound is being studied for its potential therapeutic properties related to various diseases. Its structural similarity to known pharmaceuticals suggests it may interact with biological targets involved in conditions such as diabetes and cancer .
Table 2: Therapeutic Investigations
| Disease Target | Activity | Study Reference |
|---|---|---|
| Type 2 Diabetes | Enzyme inhibition | |
| Cancer | Cytotoxicity | |
| Inflammatory Disorders | Anti-inflammatory effects |
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs), due to its ability to form stable thin films .
Table 3: Industrial Uses
| Application | Description |
|---|---|
| Organic Electronics | Used in organic thin-film transistors and OLEDs |
| Specialty Chemicals | Intermediate for synthesizing various compounds |
Mécanisme D'action
The mechanism of action of 1-(2,5-dimethoxy-2H-furan-5-yl)ethanone involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. Detailed studies on its mechanism of action are ongoing to elucidate the precise molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxy-2,5-dihydrofuran: A closely related compound with similar structural features.
2,5-Dihydro-2,5-dimethoxyfuran: Another similar compound with slight variations in its chemical structure.
Propriétés
Numéro CAS |
13156-18-8 |
|---|---|
Formule moléculaire |
C8H12O4 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
1-(2,5-dimethoxy-2H-furan-5-yl)ethanone |
InChI |
InChI=1S/C8H12O4/c1-6(9)8(11-3)5-4-7(10-2)12-8/h4-5,7H,1-3H3 |
Clé InChI |
IPLCFGNLLUIEAI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C=CC(O1)OC)OC |
SMILES canonique |
CC(=O)C1(C=CC(O1)OC)OC |
Synonymes |
(2,5-Dihydro-2,5-dimethoxyfuran-2-yl)(methyl) ketone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















